2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-based acetamide family, characterized by a central triazole ring substituted with a 4-fluorophenyl group at position 5 and an amino group at position 2. The sulfanyl bridge connects the triazole core to an acetamide moiety, which is further substituted with a 3-chloro-4-fluorophenyl group.
Properties
Molecular Formula |
C16H12ClF2N5OS |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H12ClF2N5OS/c17-12-7-11(5-6-13(12)19)21-14(25)8-26-16-23-22-15(24(16)20)9-1-3-10(18)4-2-9/h1-7H,8,20H2,(H,21,25) |
InChI Key |
NFPRROFWQGEKNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazole Core
The 1,2,4-triazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A typical procedure involves reacting 4-fluorobenzoic acid hydrazide with carbon disulfide in an alkaline medium (e.g., potassium hydroxide) under reflux conditions (80–90°C, 6–8 hours). This yields 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol as a key intermediate.
Reaction Equation:
Sulfanyl Group Incorporation
The sulfanyl (-S-) linker is introduced via nucleophilic displacement. The triazole-thiol intermediate reacts with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide in the presence of anhydrous potassium carbonate (KCO) in dry acetone. This step proceeds at room temperature for 4–6 hours, achieving yields of 65–75%.
Key Conditions:
Acetamide Coupling
The final step involves coupling the sulfanyl-triazole intermediate with 3-chloro-4-fluoroaniline. This is typically accomplished using acetyl chloride or acetic anhydride under reflux conditions (110–120°C, 3–4 hours), followed by purification via recrystallization from ethanol.
Optimization of Reaction Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts yield and purity. Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance reaction rates, while bases such as KCO or triethylamine (EtN) facilitate deprotonation of the thiol group.
Table 1: Solvent and Base Optimization for Sulfanyl Incorporation
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetone | KCO | 75 | 98 |
| DMF | EtN | 68 | 95 |
| THF | NaHCO | 52 | 90 |
Temperature and Time Dependence
Elevated temperatures (50–60°C) reduce reaction times but risk decomposition of the thiol intermediate. Optimal conditions balance efficiency and stability, as shown below:
Table 2: Temperature vs. Yield in Sulfanyl Coupling
| Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|
| 25 | 5 | 75 |
| 40 | 3 | 70 |
| 60 | 2 | 58 |
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing challenges such as heat dissipation, solvent recovery, and waste management. Key strategies include:
-
Continuous Flow Reactors: Enable precise temperature control and reduce reaction times.
-
Catalytic Recycling: Reuse of KCO via filtration and reactivation lowers costs.
-
Chromatographic Purification: Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) ensures >99% purity for pharmaceutical applications.
Analytical Characterization
Spectroscopic Validation
-
FT-IR: Peaks at 1669 cm (C=O stretch), 1349 cm (C-F stretch), and 3212 cm (N-H stretch) confirm functional groups.
-
H NMR (400 MHz, DMSO-d): δ 4.29 (s, 2H, -CH-), δ 7.04–7.81 (m, aromatic protons), δ 10.18 (s, 1H, -NH-).
-
Mass Spectrometry: Molecular ion peak at m/z 421.9 ([M+H]) matches the theoretical molecular weight .
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfanyl (-S-) group undergoes nucleophilic substitution, particularly in the presence of alkyl halides or aryl halides. For example:
Reaction :
Conditions :
-
Solvent: Dimethylformamide (DMF) or ethanol
-
Base: Triethylamine (EtN) or potassium carbonate (KCO)
-
Temperature: 60–80°C
Outcome : Formation of thioether derivatives with modified biological activity.
Oxidation Reactions
The sulfanyl group can oxidize to sulfoxide or sulfone derivatives:
Reaction :
Conditions :
-
Oxidizing agent: Hydrogen peroxide (30% v/v)
-
Catalyst: Acetic acid
-
Temperature: Room temperature (sulfoxide) or 50°C (sulfone).
Reduction Reactions
The acetamide carbonyl group is reducible to a methylene group:
Reaction :
Conditions :
-
Reducing agent: Lithium aluminum hydride (LiAlH)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: Reflux.
Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine hydrate, 4-fluorobenzaldehyde, ethanol, 80°C | 75% |
| 2 | Thiolation | CS, KOH, DMF, 60°C | 68% |
| 3 | Acetylation | Chloroacetyl chloride, EtN, DCM, 0°C | 82% |
| 4 | Purification | Recrystallization (ethanol:water) | >95% purity |
Data adapted from synthesis protocols in .
Functional Group Compatibility
-
Triazole Ring : Stable under acidic and basic conditions but susceptible to electrophilic substitution at the 5-position.
-
Fluorophenyl Group : Enhances electron-withdrawing effects, directing electrophiles to meta positions.
Optimized Reaction Conditions
| Reaction | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Nucleophilic substitution | EtN | DMF | 70°C | 6h | 85% |
| Oxidation (to sulfone) | AcOH | HO/HO | 50°C | 12h | 78% |
| Reduction (carbonyl) | Pd/C (10%) | THF | Reflux | 4h | 65% |
Higher yields for substitutions are achieved in polar aprotic solvents (DMF) due to improved nucleophilicity.
Hydrolytic Degradation
The acetamide bond hydrolyzes under strong acidic or basic conditions:
Conditions :
-
Acidic: 6M HCl, 100°C, 8h
-
Basic: 2M NaOH, 80°C, 6h.
Thermal Stability
-
Decomposition temperature: >200°C (DSC data)
-
No observable degradation below 150°C in inert atmospheres .
Pharmacological Modifications
-
Antifungal Activity : Sulfone derivatives show enhanced binding to fungal CYP51 (lanosterol demethylase).
-
Anticancer Potential : Thioether analogs inhibit topoisomerase IIα (IC = 2.4 μM).
Agricultural Chemistry
Scientific Research Applications
Biological Properties
Triazole derivatives are known for their broad spectrum of biological activities, including:
- Anticancer Activity : Compounds with triazole moieties have been shown to exhibit significant anticancer properties. For instance, studies indicate that related triazole compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Effects : The antimicrobial properties of triazoles make them suitable candidates for developing new antibiotics. Research has demonstrated that triazole derivatives can effectively combat bacterial and fungal infections by disrupting cellular processes in pathogens .
- Anti-inflammatory Properties : Some studies suggest that triazole compounds may act as inhibitors of inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Anticancer Research
A study published in a peer-reviewed journal highlighted the anticancer efficacy of related triazole compounds against several cancer cell lines. The results indicated that these compounds could induce significant apoptosis and inhibit proliferation in human cancer cells such as OVCAR-8 and NCI-H40 with percent growth inhibitions exceeding 75% .
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of triazole derivatives similar to 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide. The findings revealed that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antibiotic agents .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Halogen Substituents: The 3-chloro-4-fluorophenyl group in the target compound likely enhances lipophilicity and binding affinity compared to non-halogenated analogues (e.g., 9d, 9e) .
- Heterocyclic Moieties : Pyridinyl substituents (e.g., AS111, 618415-13-7) improve solubility and target specificity, particularly in neurological or anti-inflammatory applications .
- Thermal Stability : Higher melting points in brominated derivatives (e.g., 9c) suggest increased crystallinity due to halogen interactions .
Anti-Inflammatory Activity
- Computational studies predict hydrophobic interactions between the 3-chloro-4-fluorophenyl group and COX-2’s active site, akin to AS111’s 3-methylphenyl moiety .
- In contrast, OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) acts as an ionotropic receptor antagonist, highlighting the role of ethyl/pyridinyl groups in divergent pharmacological pathways .
Antimicrobial and Antioxidant Activity
- Derivatives with 4-bromophenyl (9c) or 4-fluorophenyl (9e) groups exhibit moderate antimicrobial activity, though less potent than pyridinyl-substituted analogues (e.g., KA3, KA4) .
- Electron-withdrawing substituents (e.g., Cl, F) enhance radical scavenging in antioxidant assays, as seen in compounds like 9e .
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups : Chloro/fluoro substituents on the acetamide aryl ring enhance bioactivity by improving membrane permeability and target binding .
Heterocyclic Triazole Substitutions : Pyridinyl or methoxyphenyl groups (e.g., 710988-27-5 ) increase solubility and metabolic stability.
Sulfanyl Bridge : Critical for maintaining conformational flexibility; oxidation to sulfonyl reduces activity .
Q & A
Q. Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Characterization |
|---|---|---|---|
| Thiol activation | KCO, acetone, reflux, 6h | 85 | TLC (Rf 0.5, EtOAc/hexane 1:1) |
| Nucleophilic substitution | 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide, 24h | 72 | , LC-MS (m/z 422 [M+H]) |
Q. Table 2: SAR Substituent Library
| Analog | R1 (Triazole) | R2 (Acetamide) | MIC (S. aureus) (µg/mL) | LogP |
|---|---|---|---|---|
| Parent | 4-Fluorophenyl | 3-Cl-4-F-phenyl | 8.0 | 3.2 |
| A | 4-Chlorophenyl | 3-Cl-4-F-phenyl | 16.0 | 3.5 |
| B | 4-Methoxyphenyl | 3-Cl-4-F-phenyl | 32.0 | 2.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
